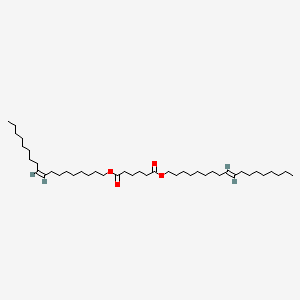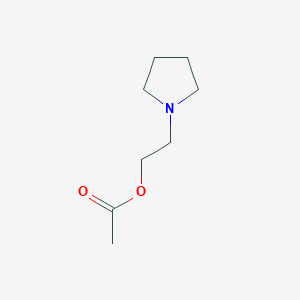
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime typically begins with 3-Formylrifamycin SV. The key step involves the formation of the oxime derivative through the reaction of 3-Formylrifamycin SV with hydroxylamine hydrochloride in the presence of a base such as pyridine. The resulting oxime is then reacted with 6-phenoxyhexyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis methods have been explored to improve yield and reduce production costs. These methods involve the use of microreactors to facilitate efficient mixing and heat transfer, leading to higher yields and more consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The phenoxyhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions typically involve alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives with enhanced antibacterial properties.
Biology: Investigated for its role in inhibiting bacterial RNA polymerase, making it a valuable tool in studying bacterial transcription mechanisms.
Medicine: Explored for its potential as an antibiotic for treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime involves binding to the beta subunit of bacterial RNA polymerase, thereby inhibiting RNA synthesis. This action effectively halts bacterial growth and replication. The compound’s unique structure allows it to overcome resistance mechanisms that affect other rifamycin derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Rifampicin: Another rifamycin derivative with similar antibacterial activity but different pharmacokinetic properties.
Rifabutin: Known for its effectiveness against Mycobacterium avium complex infections.
Rifaximin: Used primarily for treating gastrointestinal infections due to its poor absorption and localized action in the gut.
Uniqueness
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime stands out due to its enhanced stability and ability to overcome certain bacterial resistance mechanisms. Its unique structural modifications provide it with distinct pharmacological properties, making it a valuable addition to the arsenal of rifamycin antibiotics .
Propiedades
Número CAS |
41970-88-1 |
|---|---|
Fórmula molecular |
C50H64N2O14 |
Peso molecular |
917.0 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-6-phenoxyhexoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C50H64N2O14/c1-27-18-17-19-28(2)49(60)52-40-35(26-51-64-24-16-11-10-15-23-62-34-20-13-12-14-21-34)44(57)37-38(45(40)58)43(56)32(6)47-39(37)48(59)50(8,66-47)63-25-22-36(61-9)29(3)46(65-33(7)53)31(5)42(55)30(4)41(27)54/h12-14,17-22,25-27,29-31,36,41-42,46,54-58H,10-11,15-16,23-24H2,1-9H3,(H,52,60)/b18-17+,25-22+,28-19+,51-26+ |
Clave InChI |
PDZVXTXKZAMECM-WGWNJRDGSA-N |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCCCOC5=CC=CC=C5)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCCCOC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
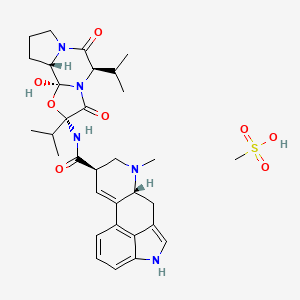
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)
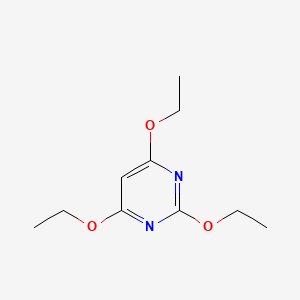

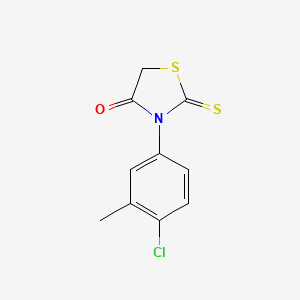



![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)
